4-Chloro-3-iodo-2-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMLCQSUDHMBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227515-08-3 | |
| Record name | 4-chloro-3-iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Halogenated Pyridines, with Focus on Relevance to 4 Chloro 3 Iodo 2 Methylpyridine
Direct Synthesis Strategies for Pyridine (B92270) Core Functionalization
Direct methods for substituting the pyridine ring are fundamental to installing the initial framework of the target molecule. These strategies include regioselective halogenation and alkylation reactions, which must be carefully controlled to achieve the desired substitution pattern.
Regioselective Halogenation Processes
The introduction of halogens at specific positions on the pyridine ring is a challenging yet essential transformation. Pyridine is an electron-deficient heterocycle, making electrophilic substitution difficult and often requiring harsh conditions. youtube.comdigitellinc.com
Chlorination: The chlorination of pyridines can be achieved through various methods. For instance, gas-phase chlorination of 3-picoline (3-methylpyridine) at high temperatures (390°C) has been shown to primarily chlorinate the ring para to the methyl group. youtube.com Ionic chlorination of 2- and 4-methylpyridines can also be performed, though it is not effective for 3-methylpyridine (B133936) and typically requires acidic conditions to prevent N-alkylation. youtube.com A significant challenge in the chlorination of methylpyridines is the competing side-chain chlorination. youtube.com To circumvent the difficulties of direct electrophilic halogenation, activating the pyridine ring by forming a pyridine N-oxide is a common strategy. This modification enhances the electron density of the ring, facilitating electrophilic attack. Subsequent treatment with reagents like oxalyl chloride can then introduce a chlorine atom, often with high regioselectivity for the 2-position. nih.govresearchgate.net
Iodination: Direct iodination of pyridines is also possible. One patented method describes the mono-iodination of pyridine derivatives with yields of 65–83% under optimized conditions using 40–50% sulfuric acid and controlling the temperature between 0–5°C during iodide addition. For di-iodination, while sterically and electronically more challenging, yields of 50–70% are considered achievable with careful temperature management and an excess of the iodide reagent. Another approach involves the dearomatization of the pyridine ring to facilitate halogenation at the C3 position with high regioselectivity. digitellinc.com
A general two-step sequence for halogenating the 4-position involves the conversion of the pyridine to its N-oxide, followed by a 4-selective nitration. The resulting nitro group can then be displaced by a nucleophilic halide, and the N-oxide is subsequently reduced. nih.gov
Methylation and Other Alkylation Reactions on Pyridine Rings
The introduction of a methyl group onto the pyridine ring can be accomplished through several methods. A process for the selective methylation of pyridine compounds at a position alpha to the heterocyclic nitrogen atom involves reacting the pyridine with a compound capable of generating methyl radicals, such as methanol (B129727), in the presence of a nickel and nickel oxide catalyst. google.com This allows for the conversion of pyridine to α-picoline, which can be further methylated to 2,6-lutidine. google.com
More recently, a rhodium-catalyzed method for the C-3/5 methylation of pyridines has been developed. rsc.orgnih.gov This reaction utilizes feedstock chemicals like methanol and formaldehyde (B43269) and proceeds through the temporary dearomatization of the pyridine ring. rsc.orgnih.gov This approach is particularly useful for functionalizing pyridines that are already substituted at the 4-position. rsc.org For pyridines with an existing substituent at the 3-position, this method allows for mono-methylation at the C-5 position. nih.gov Additionally, nickel-catalyzed methylation of alkylpyridinium salts using methyl iodide offers an efficient way to convert amino groups into methyl groups via Katritzky pyridinium (B92312) salt intermediates. nih.gov
Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are indispensable tools for the derivatization of halogenated pyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 4-chloro-3-iodo-2-methylpyridine can be exploited for selective functionalization.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. nih.govyoutube.comyoutube.com This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. nih.govacs.org
In the context of dihalogenated pyridines, the Suzuki-Miyaura reaction can often be performed with high selectivity. The greater reactivity of the C-I bond compared to the C-Cl bond typically allows for selective coupling at the iodinated position. For instance, in the coupling of 2-chloro-4-iodopyridine, it has been suggested that the reaction proceeds selectively at the C4-iodine position. nih.gov However, the choice of ligand can influence the regioselectivity. While some ligands promote coupling at the more reactive C-I bond, specific ligand systems have been developed to achieve unconventional selectivity, favoring reaction at the typically less reactive C-Cl bond. nih.gov The development of efficient catalysts has also enabled the coupling of less reactive aryl chlorides, although this often requires more forcing conditions than for the corresponding bromides and iodides. mdpi.com The efficiency of Suzuki-Miyaura couplings can be influenced by the choice of palladium source, ligand, base, and solvent. youtube.comsigmaaldrich.com
Table 1: Selected Examples of Suzuki-Miyaura Coupling with Halogenated Heterocycles
| Halogenated Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | 2-Chloro-4-phenylpyridine | Moderate to Good | nih.gov |
| Halogenated aminopyrazoles | Aryl/heteroaryl boronic acids | Pd catalysts | Arylated/heteroarylated aminopyrazoles | Not specified | acs.orgnih.gov |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Various boronic acids | Palladium catalyst | Functionalized thienylpyridazines | Low | nih.gov |
| 1-Aryl-3-CF3-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 1-Aryl-3-CF3-4-phenyl-1H-pyrazole | Not specified | nih.gov |
Copper-Mediated Ullmann-Type and Chan-Lam Coupling Reactions
Copper-catalyzed cross-coupling reactions provide a powerful alternative to palladium-based methods for forming C-C and C-heteroatom bonds.
Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl. nih.govbyjus.comorganic-chemistry.org The reaction typically requires high temperatures and an excess of copper. organic-chemistry.org The mechanism is believed to involve the formation of an active copper(I) species. byjus.com "Ullmann-type" reactions extend this methodology to the formation of C-O and C-N bonds through the coupling of aryl halides with alcohols, phenols, and amines. organic-chemistry.orgwikipedia.org While traditionally requiring harsh conditions, the development of new ligand systems has allowed for milder reaction conditions and improved functional group tolerance. nih.gov For instance, the use of ligands such as 1,10-phenanthroline (B135089) can facilitate these couplings. nih.gov
Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds by coupling boronic acids with O-H, N-H, and S-H containing compounds. organic-chemistry.orgwikipedia.orgambeed.com A key advantage of this reaction is that it can often be performed at room temperature and is open to the air. organic-chemistry.orgwikipedia.org The reaction is versatile, accommodating a wide range of nucleophiles including phenols, amines, amides, and carbamates. organic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate. wikipedia.org The Chan-Lam coupling has been successfully applied to the N-arylation of various nitrogen-containing heterocycles. nih.gov
Table 2: Comparison of Ullmann and Chan-Lam Reactions
| Feature | Ullmann Reaction | Chan-Lam Coupling |
|---|---|---|
| Typical Reactants | Aryl halide + Aryl halide (homocoupling) or Aryl halide + Nu-H (Nu = O, N) | Aryl boronic acid + Nu-H (Nu = O, N, S) |
| Catalyst | Copper (often stoichiometric) | Copper (catalytic) |
| Typical Conditions | High temperatures (>200 °C) | Often room temperature, open to air |
| Bond Formed | C-C, C-O, C-N | C-O, C-N, C-S |
| Key Advantage | One of the oldest cross-coupling methods | Mild reaction conditions |
| Key Disadvantage | Harsh conditions, often low yields | Can require specific ligands for efficiency |
Negishi Cross-Coupling and Related Metalation Strategies
Negishi Cross-Coupling: The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the formation of C-C bonds between sp, sp², and sp³-hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. youtube.com A significant advantage of the Negishi coupling is its high functional group tolerance, as organozinc reagents are generally less reactive than their organolithium or Grignard counterparts. youtube.com This allows for the presence of sensitive functional groups, such as esters and ketones, on the coupling partners. youtube.comnih.gov The reaction has been successfully employed in the synthesis of complex natural products. wikipedia.org
Metalation Strategies: Direct metalation of the pyridine ring, followed by quenching with an electrophile, is another powerful strategy for functionalization. The use of strong bases like lithium diisopropylamide (LDA) or TMP-bases (derived from 2,2,6,6-tetramethylpiperidine) can selectively deprotonate the pyridine ring. The position of deprotonation is often directed by existing substituents on the ring. The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new functional groups.
Table 3: Overview of Negishi Coupling
| Feature | Description |
|---|---|
| Reactants | Organozinc reagent + Organic halide/triflate |
| Catalyst | Palladium or Nickel |
| Bond Formed | C-C (sp, sp², sp³) |
| Key Advantages | High functional group tolerance, versatility in carbon hybridization |
| Key Disadvantage | Requires preparation of air- and moisture-sensitive organozinc reagents |
Derivatization from Precursor Pyridines and Related Heterocycles
The direct functionalization of pyridine C-H bonds is challenging due to the inherent electronic properties of the ring. beilstein-journals.orgnih.gov Therefore, many synthetic routes to halogenated pyridines rely on the derivatization of pre-functionalized pyridine rings or related heterocyclic precursors. beilstein-journals.orgnih.gov
Strategies for Halogen Exchange and Introduction
Halogen exchange reactions and the direct introduction of halogens are fundamental strategies for synthesizing halogenated pyridines. These methods often provide a direct route to desired products that may be difficult to access through other means.
Another key strategy is halogen/metal exchange , which allows for the regioselective introduction of functional groups. znaturforsch.com This typically involves treating a halogenated pyridine with an organolithium or organomagnesium reagent to form a pyridylmetal intermediate, which can then be quenched with an electrophilic halogen source (e.g., I₂, Br₂, or Cl₂). znaturforsch.com The choice of the organometallic reagent and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side reactions.
Direct halogenation of pyridines is also possible, though it often requires harsh conditions and can lead to mixtures of regioisomers. nih.gov The regioselectivity of electrophilic aromatic substitution on the pyridine ring is highly dependent on the reaction conditions and the substituents already present on the ring. For instance, halogenation of pyridine itself typically requires high temperatures and strong acids. nih.gov
A more recent and versatile method involves the use of designed phosphine (B1218219) reagents to achieve selective halogenation. nih.govacs.org In this approach, a heterocyclic phosphine is installed at the 4-position of the pyridine as a phosphonium (B103445) salt. This phosphonium group can then be displaced by a halide nucleophile, leading to the formation of the 4-halopyridine. nih.govacs.org This method has been successfully applied to a broad range of unactivated pyridines and is even suitable for the late-stage halogenation of complex molecules. nih.govacs.org Computational studies suggest that this transformation proceeds via an SNAr pathway, with the elimination of the phosphine being the rate-determining step. acs.org
The following table summarizes some examples of halogen introduction and exchange reactions on pyridine rings:
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,5-Dibromopyridine | 1. TMPMgCl·LiCl, -25 °C, 0.5 h; 2. DMF | 2-Formyl-3,5-dibromopyridine | 85 | znaturforsch.com |
| 3-Bromopyridine | LDA, -95 °C, then ZnCl₂ | 4-Arylated-3-bromopyridine | 78 | znaturforsch.com |
| Pyridine | I. PPh₃, Tf₂O, CH₂Cl₂; II. LiCl, TfOH, 1,4-dioxane, 80 °C | 4-Chloropyridine | 56 | nih.gov |
| 2-Aryl-SF₅-pyridine | I. PPh₃, Tf₂O, CH₂Cl₂; II. LiBr, TfOH, 1,4-dioxane, 120 °C | 4-Bromo-2-aryl-SF₅-pyridine | 72 | nih.gov |
| 2-Aryl-SF₅-pyridine | I. PPh₃, Tf₂O, CH₂Cl₂; II. LiI, TfOH, 1,4-dioxane, 120 °C | 4-Iodo-2-aryl-SF₅-pyridine | 65 | nih.gov |
| This table presents a selection of research findings and is not exhaustive. |
Synthesis of N-Oxide Derivatives as Intermediates
Pyridine N-oxides are versatile intermediates in the synthesis of functionalized pyridines, including halogenated derivatives. prepchem.comcmu.edu The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for regioselective functionalization that is often difficult to achieve with the parent pyridine. nih.gov
The synthesis of pyridine N-oxides is typically achieved by the oxidation of the corresponding pyridine. acs.org Common oxidizing agents include hydrogen peroxide in acetic acid or with a phosphotungstic acid catalyst. chemicalforums.compatsnap.comchemicalbook.comgoogle.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions. For instance, the oxidation of 2-methylpyridine (B31789) to 2-methylpyridine-N-oxide can be carried out using a mixture of acetic acid and hydrogen peroxide. chemicalforums.com A patented method for the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide utilizes hydrogen peroxide with a phosphotungstic acid solution as a catalyst, achieving high yields. patsnap.comchemicalbook.comgoogle.com
Once formed, the pyridine N-oxide can be functionalized at various positions. For example, nitration of a pyridine N-oxide typically occurs at the 4-position. The resulting 4-nitropyridine-N-oxide can then be converted to a 4-halopyridine-N-oxide through treatment with reagents like phosphorus oxyhalides (POX₃) or by displacing the nitro group with a nucleophilic halide. nih.gov Subsequent reduction of the N-oxide group yields the desired 4-halopyridine. nih.gov
Pyridine N-oxides also facilitate C-H functionalization. For instance, a solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides. rsc.orgspbu.ru This reaction demonstrates the utility of N-oxides in activating the C2 position for nucleophilic attack.
The following table provides examples of the synthesis and functionalization of pyridine N-oxides:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Methylpyridine | Acetic acid, H₂O₂ | 2-Methylpyridine-N-oxide | - | chemicalforums.com |
| 4-Chloro-3-methoxy-2-methylpyridine (B28138) | Phosphotungstic acid, H₂O₂ | 4-Chloro-3-methoxy-2-methylpyridine-N-oxide | 95 | chemicalbook.comgoogle.com |
| 2-Methyl-4-nitropyridine-N-oxide | 10% Pd/charcoal, H₂, Methanol | 2-Methyl-4-aminopyridine-N-oxide | - | prepchem.com |
| Pyridine N-oxide, Benzyl isocyanide | TMSOTf, MeCN/DMF, 150 °C (microwave) | Methyl 2-(benzylamino)isonicotinate | - | nih.gov |
| Yields are as reported in the source and may vary. "-" indicates that the yield was not specified in the provided source. |
Advanced Synthetic Techniques and Optimization
In recent years, there has been a significant push towards developing more efficient, sustainable, and cost-effective methods for the synthesis of halogenated pyridines. This has led to the exploration of solvent-free approaches, green chemistry principles, and the development of novel catalytic systems.
Solvent-Free and Green Chemistry Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyridine synthesis, this has translated into the development of solvent-free reactions, the use of environmentally benign solvents like water or ethanol, and the application of energy-efficient techniques such as microwave irradiation and ultrasonication. rasayanjournal.co.inresearchgate.netacs.org
Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often shorter reaction times. rasayanjournal.co.in For example, the synthesis of pyridine derivatives has been achieved using copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles as a heterogeneous catalyst under solvent-free conditions, with the catalyst being easily separable and reusable. researchgate.net Another example is the solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides. rsc.orgspbu.ru
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times and improved yields. acs.orgnih.gov The synthesis of various pyridine derivatives has been reported using microwave irradiation, demonstrating the efficiency of this technique. acs.orgnih.gov
The following table highlights some green chemistry approaches for pyridine synthesis:
| Reaction Type | Key Features | Advantages | Reference(s) |
| Microwave-assisted synthesis | One-pot, four-component reaction in ethanol | Excellent yields (82-94%), short reaction times (2-7 min), pure products | acs.orgnih.gov |
| Solvent-free synthesis with magnetic nanoparticles | Use of CuFe₂O₄ as a reusable catalyst | Facile catalyst separation, mild conditions, high yields (79-95%) | researchgate.net |
| Solvent- and halide-free C-H functionalization | Reaction of pyridine N-oxides with dialkylcyanamides | Atom-economical, good to high yields (63-92%) | rsc.orgspbu.ru |
| This table provides a summary of green chemistry approaches and is not an exhaustive list. |
Catalytic Systems and Ligand Design for Pyridine Synthesis
Catalysis plays a pivotal role in the modern synthesis of functionalized pyridines, enabling reactions that would otherwise be difficult or impossible. beilstein-journals.orgnih.gov Transition metal catalysis, in particular, has been extensively explored for the C-H functionalization of pyridines. beilstein-journals.orgnih.govnih.gov
Various transition metals, including palladium, rhodium, ruthenium, and nickel, have been employed as catalysts for the ortho-C-H functionalization of pyridines. beilstein-journals.orgnih.govnih.gov For instance, a heterobimetallic Rh-Al complex has been shown to be effective for the ortho-C-H monoalkylation of pyridines. beilstein-journals.org Palladium-catalyzed reactions are also widely used, with the choice of ligand being crucial for controlling the regioselectivity. For example, the use of 1,10-phenanthroline as a ligand can direct the arylation of pyridines to the C3 position. nih.govacs.org
Ligand design is a critical aspect of developing efficient and selective catalytic systems. acs.org Chiral pyridine-derived ligands have been developed for asymmetric catalysis, leading to high enantioselectivity in various reactions. acs.org The design of these ligands often involves creating a specific steric and electronic environment around the metal center to control the outcome of the reaction. acs.org
The following table provides examples of catalytic systems used in pyridine synthesis:
| Catalyst System | Ligand | Reaction Type | Key Features | Reference(s) |
| Pd(OAc)₂ | 1,10-Phenanthroline | C3-H arylation | High yields with excess pyridine substrate | nih.gov |
| [RuCl₂(p-cymene)]₂ | PPh₃ | C-H arylation of quinoline (B57606) carboxamide | Arylation in 86% yield | nih.gov |
| Nickel / Lewis Acid | N-heterocyclic carbene | C-4 selective addition to alkenes/alkynes | Direct C-4 functionalization | acs.org |
| Mono(phosphinoamido)-ligated rare earth complexes | Phosphinoamide | ortho-C(sp²)-H functionalization | Effective for functionalization with imines and alkenes | beilstein-journals.org |
| This table showcases a selection of catalytic systems and their applications. |
Chemical Reactivity and Mechanistic Investigations of Halogenated Pyridines, with Specific Reference to 4 Chloro 3 Iodo 2 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) on Pyridine (B92270) Rings
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. This process involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group. The pyridine nitrogen plays a crucial role in activating the ring towards this type of reaction.
Substituent Effects on Reactivity and Regioselectivity (Chlorine vs. Iodine)
In the context of 4-chloro-3-iodo-2-methylpyridine, the relative reactivity of the chlorine and iodine substituents in SNAr reactions is a critical consideration. Generally, in nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is paramount to the reaction's feasibility. stackexchange.com
The typical leaving group ability in SNAr reactions follows the order F > Cl ≈ Br > I, which is often termed the "element effect". nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. However, the leaving group's ability to depart in the subsequent elimination step is also a factor.
In the case of dihalogenated pyridines, the position of the halogens relative to the ring nitrogen and to each other dictates which halogen is preferentially substituted. For this compound, the iodine at the 3-position and the chlorine at the 4-position present two potential sites for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions towards nucleophilic attack. stackexchange.com
Research on related dihalopyridines has shown that SNAr reactions can be highly regioselective. For instance, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophiles. youtube.com This is because the negative charge in the Meisenheimer complex can be delocalized onto the ring nitrogen, providing significant stabilization. stackexchange.com In this compound, the chlorine is at an activated position (para to the nitrogen), while the iodine is at a less activated position (meta to the nitrogen). This would suggest a preference for substitution at the 4-position.
Role of Ring Nitrogen in SNAr Pathways
The nitrogen atom in the pyridine ring is fundamental to its reactivity in SNAr reactions. bath.ac.uk Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. stackexchange.com
When a nucleophile attacks the 2- or 4-position of a pyridine ring, the resulting anionic intermediate (Meisenheimer complex) has a resonance structure where the negative charge is located on the electronegative nitrogen atom. stackexchange.com This is a significant stabilizing factor that is not possible when the attack occurs at the 3- or 5-position. stackexchange.com Consequently, nucleophilic aromatic substitution on pyridines occurs regioselectively at the 2- and 4-positions. stackexchange.com
Furthermore, the pyridine nitrogen can be protonated or complexed with a Lewis acid, which further enhances the ring's electron deficiency and its susceptibility to nucleophilic attack. bath.ac.uk This strategy can be employed to facilitate SNAr reactions under milder conditions. bath.ac.uk
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. libretexts.org When these reactions do occur, they typically require forcing conditions and show a preference for substitution at the 3- and 5-positions, as these are the most electron-rich positions in the deactivated ring.
For a substituted pyridine like this compound, the directing effects of the existing substituents must also be considered. The methyl group at the 2-position is an activating group and would direct incoming electrophiles to the ortho and para positions (3- and 5-positions). The halogen atoms (chlorine and iodine) are deactivating but are also ortho, para-directing.
Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. libretexts.orgmasterorganicchemistry.com For halogenation, a Lewis acid catalyst is often required to activate the halogen. masterorganicchemistry.comyoutube.com
Metal-Mediated and Organometallic Reactions
Metal-mediated and organometallic reactions are powerful tools for the functionalization of halogenated pyridines, offering alternative pathways to direct C-C, C-N, and other bond formations.
Cross-Coupling Reactivity (e.g., C-C, C-N, C-X bond formation)
Cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are widely used to form new bonds at the site of a halogen substituent. lookchem.comresearchgate.net In dihalogenated pyridines like this compound, the differential reactivity of the C-I and C-Cl bonds can be exploited to achieve selective functionalization.
Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl. baranlab.org This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, and the C-I bond is weaker and more easily broken than the C-Cl bond. This inherent reactivity difference allows for the selective coupling at the iodine-bearing position while leaving the chlorine intact. For example, Sonogashira coupling reactions on dihaloquinazolines have shown selective reaction at the more reactive halogen. semanticscholar.org
This selectivity enables a stepwise functionalization approach. For instance, a Suzuki coupling could be performed at the 3-position (iodine) first, followed by a second, different coupling reaction at the 4-position (chlorine) under more forcing conditions. A variety of organometallic reagents, including those of boron, tin, zinc, and silicon, can be used in these transformations. pearson.comnih.gov
Below is a table summarizing the general reactivity trends in cross-coupling reactions of dihalopyridines.
| Reaction Type | Reagents | General Selectivity |
| Suzuki Coupling | Organoboron compound, Pd catalyst, base | C-I > C-Br > C-Cl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-I > C-Br > C-Cl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-I > C-Br > C-Cl |
| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | C-I > C-Br > C-Cl |
Directed Lithiation and Magnesiation Reactions
Directed ortho-metalation (DoM) is another powerful strategy for the functionalization of aromatic rings. In the context of pyridines, the nitrogen atom can act as a directing group. However, for this compound, the presence of the halogens offers more direct routes for metal-halogen exchange.
Organolithium reagents, such as n-butyllithium, can undergo halogen-metal exchange with aryl iodides at low temperatures. This reaction is typically much faster with iodides than with chlorides. Therefore, treatment of this compound with an organolithium reagent would be expected to selectively form the 3-lithiated pyridine species. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.
Similarly, magnesiation can be achieved through halogen-magnesium exchange. The resulting Grignard reagent can then participate in various subsequent reactions. These methods provide a complementary approach to cross-coupling reactions for the selective functionalization of this compound.
The table below outlines the expected selectivity of metal-halogen exchange reactions.
| Reagent | Expected Site of Metalation | Subsequent Reaction with Electrophile (E+) |
| n-Butyllithium | 3-position (Iodo) | Formation of a new C-E bond at the 3-position |
| Isopropylmagnesium chloride | 3-position (Iodo) | Formation of a new C-E bond at the 3-position |
Oxidation and Reduction Pathways
The presence of both halogen atoms and a methyl group on the pyridine ring of this compound allows for a variety of oxidation and reduction reactions. The regioselectivity of these transformations is dictated by the nature of the substituents and the reaction conditions employed.
Site-Selective Oxidation of Alkyl and Halogen Groups
The oxidation of this compound can selectively target either the pyridine nitrogen or the methyl group. The nitrogen atom, being a heteroatom with a lone pair of electrons, is susceptible to oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridines and their derivatives. For instance, the related compound 4-chloro-3-methoxy-2-methylpyridine (B28138) can be oxidized to its N-oxide using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. google.com This method offers mild reaction conditions and high yields, suggesting a similar reactivity for this compound. google.com
The methyl group can also be a site for oxidation, although this often requires prior activation. One common strategy involves the N-oxidation of the pyridine ring, which can then facilitate the functionalization of the adjacent methyl group. For example, in the synthesis of pantoprazole, a 2-methyl group on a substituted pyridine is transformed into a 2-chloromethyl group after the initial N-oxidation of the pyridine ring. google.com This two-step process highlights a potential pathway for the selective oxidation of the methyl group in this compound.
Direct oxidation of the halogen groups is less common under typical conditions and generally requires harsh reagents.
Catalytic Hydrogenation and Dehalogenation
Catalytic hydrogenation and dehalogenation are important reduction pathways for halogenated pyridines. These reactions typically involve the use of a metal catalyst, such as palladium or copper, and a hydrogen source. For this compound, the difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective dehalogenation. The C-I bond is weaker and more readily cleaved than the C-Cl bond.
General methods for the catalytic dehalogenation of halopyridines have been developed. For example, copper(I)-catalyzed reduction and substitution reactions have been reported for various dihalopyridines under Dow-phenol conditions. deepdyve.comresearchgate.netscribd.com Furthermore, palladium-catalyzed hydrodehalogenation is a widely used method for the reduction of aryl halides. organic-chemistry.org It can be inferred that this compound would undergo selective deiodination under appropriate catalytic conditions, leaving the chloro substituent intact. Complete dehalogenation to form 2-methylpyridine (B31789) would require more forcing conditions.
| Reaction Type | Reagents and Conditions | Expected Product |
| Selective Deiodination | Pd/C, H₂, base | 4-Chloro-2-methylpyridine |
| Complete Dehalogenation | Pd/C, H₂, higher pressure/temperature | 2-Methylpyridine |
| Copper-catalyzed Dehalogenation | Cu(I) benzoate | Mixture of reduced and substituted products |
Functional Group Interconversions and Transformations of Side Chains
The methyl group at the 2-position of this compound serves as a handle for various functional group interconversions and side-chain transformations. These modifications are crucial for the synthesis of more complex pyridine derivatives.
One strategy for functionalizing the methyl group involves deprotonation. For the related 4-chloro-3-fluoropyridine, kinetic deprotonation at the 2-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile, allows for the introduction of various functional groups. nih.gov A similar approach could be applied to this compound to introduce aldehydes, alkyl groups, or other functionalities at the methyl position.
As mentioned previously, N-oxidation can activate the adjacent methyl group for further reactions. Following N-oxidation, the methyl group can be subjected to rearrangements or substitutions. For instance, treatment with acetic anhydride (B1165640) can lead to the formation of a 2-acetoxymethylpyridine derivative, which can be further hydrolyzed to the corresponding hydroxymethyl compound. Subsequent chlorination can then yield a 2-chloromethylpyridine derivative. This sequence of reactions provides a versatile pathway for elaborating the side chain. google.com
| Transformation | Reagents and Conditions | Intermediate/Product |
| Side-chain Deprotonation/Alkylation | 1. LDA, -75°C; 2. Electrophile (e.g., R-X) | 4-Chloro-3-iodo-2-(alkyl)pyridine |
| N-Oxidation | H₂O₂, catalyst | This compound N-oxide |
| Acetoxylation of N-oxide | Acetic Anhydride (Ac₂O) | 2-Acetoxymethyl-4-chloro-3-iodopyridine |
| Hydrolysis | Acid or base | (4-Chloro-3-iodo-pyridin-2-yl)methanol |
| Chlorination of alcohol | Thionyl chloride (SOCl₂) | 4-Chloro-2-(chloromethyl)-3-iodopyridine |
Advanced Characterization and Spectroscopic Investigations of 4 Chloro 3 Iodo 2 Methylpyridine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H (proton) and ¹³C NMR spectra provide the primary evidence for the structural confirmation of 4-chloro-3-iodo-2-methylpyridine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two aromatic protons on the pyridine (B92270) ring. The methyl protons (at C2) would appear as a singlet, typically in the range of δ 2.3–2.6 ppm. The two remaining protons on the pyridine ring (at H5 and H6) would appear as doublets due to coupling with each other. The proton at H6, being adjacent to the nitrogen atom, is expected to be the most downfield signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the absence of molecular symmetry. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the iodine (C3) would be shifted significantly upfield, while the carbons bonded to the nitrogen (C2, C6) and chlorine (C4) would appear at lower fields. For example, in related 2-methylpyridine (B31789) N-oxide, the methyl carbon appears around 17.3 ppm, while the ring carbons are observed between 123.2 and 148.5 ppm. rsc.org
A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.5 (s) | ~20-25 |
| C2 | - | ~155-160 |
| C3 | - | ~95-105 |
| C4 | - | ~145-150 |
| C5 | ~7.2-7.5 (d) | ~125-130 |
| C6 | ~8.2-8.5 (d) | ~148-152 |
Data are estimations based on known substituent effects on pyridine rings. 's' denotes singlet, 'd' denotes doublet.
While this compound does not possess stereocenters, advanced 2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals for the H5 and H6 protons, confirming their scalar coupling and adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C5/H5 and C6/H6 pairs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₅ClIN, corresponding to a monoisotopic mass of approximately 252.9155 Da and an average molecular weight of 253.47 g/mol . sigmaaldrich.combiosynth.com
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). The mass spectrum is expected to show a characteristic isotopic pattern for the chlorine atom (M⁺˙ and M+2⁺˙ peaks in an approximate 3:1 ratio). The fragmentation of the molecular ion is a high-energy process that typically involves the cleavage of the weakest bonds. uni-saarland.de
Key expected fragmentation pathways include:
Loss of an iodine atom: The C-I bond is the weakest, leading to a prominent peak at [M - 127]⁺.
Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a peak at [M - 35]⁺.
Loss of a methyl radical: This would produce a fragment ion at [M - 15]⁺.
Ring fragmentation: Cleavage of the pyridine ring can also occur, though these pathways are often more complex. chemguide.co.ukjcsp.org.pk
The most abundant fragment ions (peaks) expected in the mass spectrum are summarized in the table below.
| m/z Value | Proposed Fragment | Notes |
| 253/255 | [C₆H₅ClIN]⁺˙ | Molecular ion peak (M⁺˙), showing Cl isotope pattern. |
| 238/240 | [C₅H₂ClIN]⁺˙ | Loss of a methyl radical (-CH₃). |
| 218 | [C₆H₅IN]⁺ | Loss of a chlorine atom (-Cl). |
| 126/128 | [C₆H₅ClN]⁺˙ | Loss of an iodine atom (-I). This is often a very significant peak. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100–3000 | C–H stretch | Aromatic (Pyridine ring) |
| 2980–2850 | C–H stretch | Aliphatic (-CH₃) |
| 1600–1450 | C=C and C=N stretching | Aromatic (Pyridine ring) |
| 1470–1430 | C–H bend | Aliphatic (-CH₃) |
| 800–600 | C–Cl stretch | Aryl chloride |
| 600–500 | C–I stretch | Aryl iodide |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching modes of the entire structure. These bands, while difficult to assign individually, serve as a unique identifier for the compound. docbrown.infonist.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. researchgate.net This technique can provide precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the planar structure of the pyridine ring and the exact positions of the chloro, iodo, and methyl substituents.
Furthermore, this analysis would reveal how the molecules pack together in the crystal lattice, detailing any significant intermolecular interactions such as halogen bonding (e.g., I···N or Cl···I interactions) or π–π stacking between pyridine rings. These interactions are crucial for understanding the solid-state properties of the material.
Elemental Analysis (CHN) for Compositional Verification
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound, which is used to verify its empirical and molecular formula. For this compound (C₆H₅ClIN), the theoretical elemental composition can be calculated based on its molecular weight (253.47 g/mol ).
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 28.43% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.99% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 13.99% |
| Iodine (I) | 126.90 | 1 | 126.90 | 50.07% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.53% |
| Total | 253.466 | 100.00% |
Experimental results from a CHN analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the purity and correct elemental composition of the synthesized compound.
Theoretical and Computational Chemistry Studies Relevant to 4 Chloro 3 Iodo 2 Methylpyridine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemistry, offering a microscopic view of molecules. For a compound like 4-chloro-3-iodo-2-methylpyridine, methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and various ab initio methods would be employed to understand its intrinsic properties. bohrium.comias.ac.in
Geometry Optimization and Electronic Structure Analysis
A foundational computational step is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would further reveal the distribution of electrons within the molecule, impacting its polarity and stability. While general studies on halopyridines have been conducted, specific optimized parameters for this compound are not available. uniba.skmostwiedzy.pl
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. uniba.skschrodinger.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. ias.ac.in For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack, but specific HOMO-LUMO energy values and orbital distributions have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). An MEP map for this compound would visually pinpoint the reactive sites, complementing the predictions from FMO theory. Such a map would be invaluable for understanding its intermolecular interactions, though one has not been published.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, which can be difficult to determine experimentally.
Transition State Characterization and Reaction Pathway Determination
For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling could identify the transition state structures—the highest energy points along the reaction coordinate. schrodinger.com Characterizing these transition states is crucial for understanding the reaction mechanism, whether it proceeds through a concerted pathway or a multi-step process involving intermediates like a Meisenheimer complex. libretexts.org However, no studies have published transition state calculations for reactions of this specific molecule.
Intermolecular Interactions and Crystal Packing Analysis
Halogen Bonding and its Role in Supramolecular Chemistry
A key feature of this compound is the presence of two different halogen atoms, chlorine and iodine, which can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov
In this compound, the iodine atom at the 3-position is expected to be a significantly stronger halogen bond donor than the chlorine atom at the 4-position. Theoretical calculations on similar halopyridine complexes have shown a clear trend of increasing halogen bond energy with heavier halogens. dntb.gov.ua Studies on complexes of halopyridines with iodine monochloride have further elucidated that the strength of these interactions can be tuned by the position of the halogen on the pyridine (B92270) ring. ju.edu.jo
The nitrogen atom of the pyridine ring in a neighboring molecule would be the most likely halogen bond acceptor. This interaction would play a crucial role in the supramolecular assembly of this compound, potentially leading to the formation of well-defined one-dimensional chains or more complex three-dimensional networks in the solid state. nih.gov
Table 1: Predicted Halogen Bond Interaction Energies in Halopyridine Dimers
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kJ/mol) |
| C-Cl | N | -10 to -20 |
| C-I | N | -20 to -40 |
Note: These are estimated values based on computational studies of similar halopyridines and are intended to be illustrative.
Other Non-Covalent Interactions (e.g., π-stacking, C-H···X interactions)
π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking interactions. Theoretical investigations on substituted pyridinium (B92312) ions have shown that electron-withdrawing substituents, such as the chloro and iodo groups in the target molecule, can influence the strength of these interactions. nih.govresearchgate.net The presence of these substituents alters the quadrupole moment of the aromatic ring, which in turn affects the geometry and energy of the π-stacked dimers. Both sandwich and parallel-displaced conformations are possible, with the latter often being energetically more favorable for substituted pyridines. researchgate.net
C-H···X Interactions: Weak hydrogen bonds of the type C-H···Cl and C-H···I, as well as C-H···N, are also anticipated to play a role in the crystal structure. The methyl group's C-H bonds and the aromatic C-H bonds can act as hydrogen bond donors, while the halogen atoms and the pyridine nitrogen can serve as acceptors. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal lattice.
Structure-Property and Structure-Reactivity Relationship (SPR/SRR) Studies
The specific arrangement of substituents on the pyridine ring of this compound directly influences its physicochemical properties and chemical reactivity. Structure-property and structure-reactivity relationship (SPR/SRR) studies, often aided by computational methods, help in understanding these connections. nih.govnih.gov
The electronic properties of the pyridine ring are modulated by the inductive and mesomeric effects of the chloro, iodo, and methyl substituents. The electron-withdrawing nature of the halogens decreases the electron density on the pyridine ring, affecting its basicity and nucleophilicity. The methyl group, being electron-donating, partially counteracts this effect.
Computational studies can quantify these electronic effects through the calculation of molecular electrostatic potential (MEP) maps and atomic charges. The MEP map would visually demonstrate the electron-deficient regions (associated with the σ-holes on the halogens) and the electron-rich region (around the nitrogen atom).
The reactivity of this compound in, for example, nucleophilic aromatic substitution reactions, would be highly dependent on the nature and position of these substituents. The presence of the iodo group, a good leaving group, suggests that this position could be a primary site for substitution reactions. Computational modeling of reaction pathways and transition states can provide valuable insights into the regioselectivity and kinetics of such reactions. youtube.com
Table 2: Predicted Physicochemical Properties of Substituted Pyridines
| Compound | Substituents | Predicted LogP | Predicted pKa |
| Pyridine | - | 0.65 | 5.25 |
| 2-Chloropyridine (B119429) | 2-Cl | 1.22 | 0.72 |
| 2-Methylpyridine (B31789) | 2-CH₃ | 1.11 | 5.97 |
| 4-Chloro-2-methylpyridine | 4-Cl, 2-CH₃ | 1.7 | Not available |
| This compound | 4-Cl, 3-I, 2-CH₃ | 2.5 (predicted) | < 0.72 (estimated) |
Note: The values for the target compound are estimations based on the trends observed for related molecules. The LogP value for this compound is a predicted value from PubChem. uni.lu The pKa is estimated to be lower than that of 2-chloropyridine due to the additional electron-withdrawing iodine substituent.
Synthesis and Exploration of Derivatives and Analogues of 4 Chloro 3 Iodo 2 Methylpyridine
Design Principles for Pyridine (B92270) Derivatives
The design of pyridine derivatives for specific applications, particularly in drug discovery, is guided by established medicinal chemistry principles. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. youtube.com
Key design principles include:
Scaffold Hopping and Bioisosterism: The pyridine ring itself is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and alter the molecule's polarity and metabolic profile. cymitquimica.com
Modulation of Physicochemical Properties: Substituents are chosen to control properties such as lipophilicity, solubility, and electronic distribution. Halogens, like the chlorine and iodine in 4-chloro-3-iodo-2-methylpyridine, significantly increase lipophilicity, which can enhance membrane permeability. However, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding. youtube.com
Strategic Placement of Functional Groups: The position of each substituent is critical. The methyl group at the 2-position can provide a steric hindrance that influences the molecule's conformation and interaction with biological targets. The chloro and iodo groups at the 4- and 3-positions, respectively, act as key functional handles for further synthesis and as points of interaction within a target's binding site. nih.gov
Exploitation of Halogen Bonding: The iodine atom, in particular, can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can contribute significantly to binding affinity and selectivity. researchgate.net
The design of derivatives from a scaffold like this compound involves a rational approach to modify its structure to achieve a desired biological effect or material property.
Strategies for Diversification and Library Synthesis
The structure of this compound is ideally suited for the creation of chemical libraries through diversification. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition-metal-catalyzed cross-coupling reactions.
This reactivity difference enables a strategy where the iodo group at position 3 is first replaced using a variety of coupling reactions. Subsequently, under more forcing conditions, the chloro group at position 4 can be targeted. This hierarchical approach allows for the synthesis of a large and diverse library of compounds from a single, common intermediate.
Below is a table outlining potential diversification strategies for this compound.
| Position | Reaction Type | Reagent/Catalyst | Potential New Group (R) |
| 3 (Iodo) | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst | Aryl, Heteroaryl |
| 3 (Iodo) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |
| 3 (Iodo) | Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | Amino, N-Heterocycle |
| 3 (Iodo) | Stille Coupling | Organostannane, Pd catalyst | Alkyl, Vinyl, Aryl |
| 3 (Iodo) | Heck Coupling | Alkene, Pd catalyst | Alkenyl |
| 4 (Chloro) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile (e.g., alkoxide, amine) | Alkoxy, Amino |
| 4 (Chloro) | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (harsher conditions) | Aryl, Heteroaryl |
This table represents hypothetical diversification strategies based on established reactivity patterns of halopyridines.
Investigation of Structure-Activity Relationships (SAR) in Related Pyridine Compounds
While specific SAR studies for this compound are not extensively documented in public literature, valuable insights can be drawn from studies on other substituted pyridine series. SAR investigations are crucial for optimizing a lead compound's potency and selectivity. mdpi.com
General SAR findings for substituted pyridines include:
Influence of Halogens: The type and position of halogen substituents can dramatically alter biological activity. In some studies on antiproliferative pyridine derivatives, the presence of halogens was found to decrease activity compared to derivatives with methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. nih.govnih.gov This suggests that while halogens are useful for modulating physicochemical properties, their direct interaction with a target may not always be favorable. nih.govnih.gov
Role of Lipophilicity: Increased lipophilicity, often imparted by halogens, can enhance cell membrane penetration. However, a balance is necessary, as high lipophilicity can also increase metabolic clearance or off-target toxicity. youtube.com
The table below summarizes general SAR trends observed in various classes of pyridine derivatives.
| Substituent Type | General Observation | Potential Implication for this compound |
| Halogens (Cl, I) | Can increase lipophilicity and membrane permeability. May act as hydrogen bond acceptors or halogen bond donors (especially iodine). In some contexts, they decrease antiproliferative activity. nih.govnih.gov | The chloro and iodo groups likely enhance lipophilicity. The iodine at position 3 offers a potential halogen bonding site. |
| Alkyl Groups (e.g., Methyl) | Can fill hydrophobic pockets in a target protein, enhancing binding affinity. Can also provide steric bulk that influences conformation. | The 2-methyl group can provide a key hydrophobic interaction and influence the molecule's rotational profile. |
| Hydrogen Bond Donors/Acceptors | The pyridine nitrogen itself is a key hydrogen bond acceptor. Adding other H-bond donors/acceptors can establish specific interactions with a target. youtube.com | Diversification at the 3- or 4-position could introduce groups like amides or alcohols to serve as H-bond donors/acceptors. |
Functionalization for Specific Research Objectives
The true value of this compound lies in its potential for functionalization to create bespoke molecules for specific research goals. The orthogonally reactive halogen sites are key to its utility as a versatile intermediate.
A primary objective for functionalizing this scaffold is to use it in fragment-based drug discovery or lead optimization. The "eastern" portion of the molecule (the iodinated side) can be elaborated via cross-coupling to explore interactions in one part of a protein's binding site, while the "western" portion (the chlorinated side) can be modified later to optimize properties or engage another part of the binding site.
For example, a research objective might be to develop a kinase inhibitor. The core could be designed to place the pyridine nitrogen in the hinge-binding region of the ATP pocket. The iodo-position could then be functionalized with a variety of aryl or heteroaryl groups via Suzuki coupling to extend into a hydrophobic pocket. Subsequent modification at the chloro-position could introduce a solubilizing group to improve the compound's pharmacokinetic properties. This stepwise, targeted functionalization allows chemists to systematically probe the chemical space around a biological target.
The synthesis of pantoprazole, a proton pump inhibitor, involves a related intermediate, 4-chloro-3-methoxy-2-methylpyridine (B28138), which is further functionalized to build the final drug molecule. google.compatsnap.com This highlights how such substituted pyridines serve as critical platforms for constructing complex, biologically active agents.
Academic and Industrial Research Applications of Halogenated Pyridine Scaffolds, with Emphasis on Potential for 4 Chloro 3 Iodo 2 Methylpyridine
Intermediate in Advanced Organic Synthesis
4-Chloro-3-iodo-2-methylpyridine is a valuable intermediate in organic synthesis, prized for its role as a building block in constructing complex molecular frameworks. chemimpex.combiosynth.com Its reactivity is enhanced by the presence of both chloro and iodo substituents, making it a key component in various synthetic strategies. chemimpex.com
Precursor for Complex Heterocyclic Architectures
The dual halogenation of this compound provides orthogonal handles for sequential, site-selective reactions, making it an ideal precursor for the synthesis of intricate heterocyclic systems. rsc.org Chemists can exploit the differential reactivity of the C-Cl and C-I bonds to introduce a variety of functional groups, leading to the assembly of novel molecular architectures. This controlled functionalization is crucial for creating compounds with specific three-dimensional structures and electronic properties, which are often required for biological activity.
Building Block in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. preprints.org this compound can serve as a key building block in such reactions. rsc.org The pyridine (B92270) core and the reactive halogen atoms can participate in various MCRs to rapidly generate libraries of complex molecules. organic-chemistry.org This approach is particularly advantageous in drug discovery and materials science, where the exploration of vast chemical space is essential. preprints.org
Medicinal Chemistry Research
The structural motifs present in this compound are of significant interest in medicinal chemistry. Halogenated pyridines are a common feature in many pharmaceuticals, and this particular compound offers a unique combination of substituents for the exploration of new therapeutic agents. chemimpex.commdpi.com
Development of Pharmaceutical Intermediates and Lead Compounds
Table 1: Examples of Pharmaceutical Intermediates Derived from Halogenated Pyridines
| Intermediate | Therapeutic Area |
| 3-amino-2-chloro-4-methylpyridine (CAPIC) | Antiviral (Intermediate for Nevirapine) google.com |
| 4-Chloro-3-methoxy-2-methylpyridine (B28138) | Proton Pump Inhibitors (e.g., Pantoprazole impurity) simsonpharma.com |
| 7-chloroquinolin-4-yl arylhydrazone derivatives | Antifungal researchgate.net |
Agents for Target Identification and Validation Research
In the quest to understand the biological basis of diseases, chemical probes are indispensable tools. The versatile chemistry of this compound allows for its incorporation into molecules designed for target identification and validation. By attaching reporter tags, such as fluorescent dyes or affinity labels, to the pyridine scaffold, researchers can create probes to visualize and isolate specific protein targets within a cell. This aids in elucidating the mechanism of action of bioactive compounds and validating the relevance of a particular biological target for therapeutic intervention.
Studies on Antimicrobial and Anti-inflammatory Pyridine Derivatives
Pyridine-containing compounds have a long history of use as antimicrobial and anti-inflammatory agents. mdpi.com Research has shown that the introduction of halogen atoms into the pyridine ring can significantly enhance these biological activities. chemimpex.comnih.govnih.gov Derivatives of this compound are being investigated for their potential to combat a range of pathogens and inflammatory conditions. chemimpex.com The specific substitution pattern of this compound provides a unique electronic and steric environment that can influence its interaction with biological targets, making it a promising scaffold for the development of new antimicrobial and anti-inflammatory drugs. chemimpex.commdpi.com
Table 2: Research on Antimicrobial Activity of Halogenated Pyridine Derivatives
| Compound Class | Target Organisms | Key Findings |
| 4-chloro-3-nitrophenylthiourea derivatives | Gram-positive bacteria, Mycobacterium tuberculosis | High antibacterial activity, with some derivatives showing potent antitubercular effects. nih.gov |
| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Promising activity against various anaerobic bacterial strains. nih.gov |
| Naphthopyran derivatives | Bacteria and Fungi | Some derivatives showed good antifungal activity against A. fumigatus and C. albicans. researchgate.net |
Agrochemical Research and Development
Halogenated pyridines are integral to the agrochemical industry, forming the core of many modern herbicides, fungicides, and insecticides. agropages.com The presence of halogens can enhance the efficacy, metabolic stability, and target specificity of active ingredients. Pyridine-based pesticides are often noted for their high efficiency and lower toxicity profiles compared to older generations of agrochemicals. agropages.com
Synthesis of Novel Herbicidal and Pesticidal Precursors
The utility of halogenated pyridines as precursors lies in the reactivity of the carbon-halogen bonds, which allows for the strategic introduction of other functional groups through various cross-coupling reactions. While specific examples of this compound being used as a direct precursor in patented agrochemicals are not widely documented, its isomers see extensive use. For instance, related compounds like 2-Chloro-4-iodo-3-methylpyridine serve as key building blocks for creating effective crop protection agents due to their stability and reactivity. chemimpex.com The dual halogenation in this compound presents two distinct reaction sites: the C-I bond is typically more reactive than the C-Cl bond in cross-coupling reactions, allowing for sequential and site-selective modifications. This differential reactivity makes it a potentially valuable intermediate for synthesizing complex, highly functionalized molecules for screening as potential new agrochemicals.
Investigation of Mode of Action in Plant and Pest Systems
Understanding the mode of action is critical for developing effective and safe agrochemicals. Research in this area often involves synthesizing a library of related compounds to study structure-activity relationships. Although specific mode-of-action studies for this compound are not available in the reviewed literature, related halogenated pyridines are known to function through various mechanisms. For example, 2-Chloro-3-iodopyridin-4-amine is used to synthesize compounds that interact with specific biological pathways in pests or weeds. chemicalbook.com The development of agrochemicals from such scaffolds allows for the creation of compounds with specific actions, which can help reduce off-target environmental impact. chemicalbook.com The study of compounds like this compound would be a logical step in probing how different substitution patterns on the pyridine ring affect interactions with biological targets in plants and insects.
Material Science and Advanced Materials Research
The rigid, aromatic structure and polar nature of the pyridine ring make it an attractive component for advanced materials. The introduction of halogens can further modify properties like thermal stability, flame retardancy, and electronic characteristics.
Application in Specialty Polymers and Coatings
Halogenated aromatic compounds are sometimes incorporated into polymer backbones or used as additives to enhance material properties. For example, the related isomer 2-Chloro-4-iodo-3-methylpyridine is noted for its use in producing specialty polymers and coatings with improved durability. chemimpex.com While direct applications of this compound in this area are not documented, its availability as a "versatile small molecule scaffold" from chemical suppliers suggests its potential use as a monomer or cross-linking agent in the synthesis of specialized polymers where specific thermal or chemical resistance is required. cymitquimica.com
Exploration of Optoelectronic and Functional Materials
Pyridine-containing molecules, particularly bipyridines and terpyridines, are widely explored for their applications in optoelectronics, primarily due to their ability to form stable complexes with metal ions, leading to materials with interesting photophysical and electronic properties. For instance, 4'-chloro-2,2':6',2''-terpyridine is a crucial precursor for creating metallo-supramolecular polymers and other functional materials. researchgate.net Although this compound is a monopyridine, its di-halogenated nature allows for it to be a building block in the synthesis of more complex, conjugated systems. Through reactions like Sonogashira or Suzuki coupling, the pyridine core could be extended to create novel dyes or ligands for use in sensors, light-emitting diodes (LEDs), or other functional electronic materials. However, specific research exploring these applications for this compound has not been identified in the public domain.
Catalysis and Reagent Development
In organic synthesis, halogenated heterocycles are fundamental reagents. They serve as starting materials for constructing more complex molecular architectures. The differential reactivity of the two carbon-halogen bonds in this compound makes it a potentially useful tool for synthetic chemists. The more labile C-I bond can be selectively functionalized, leaving the more robust C-Cl bond intact for a subsequent transformation. This allows the compound to act as a versatile platform for building molecular complexity in a controlled manner. While its isomer, 2-Chloro-4-iodo-3-methylpyridine, is described as a reagent that aids researchers in creating complex molecules chemimpex.com, specific, named reactions or catalytic systems developed from this compound are not yet prominent in the literature.
Use as a Ligand in Metal-Catalyzed Reactions
The nitrogen atom of the pyridine ring and the presence of halogen substituents give this compound the theoretical potential to act as a ligand in metal-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to a metal center, while the chloro and iodo groups offer reactive sites for oxidative addition. The differential reactivity of the C-I and C-Cl bonds could potentially allow for selective, sequential transformations.
However, a comprehensive review of scientific literature and patent databases did not yield specific examples or detailed research findings where this compound has been explicitly used as a ligand in metal-catalyzed reactions. Research in this area is still nascent, and the potential of this compound as a ligand remains largely unexplored in published studies.
Evaluation as a Catalytic Species for Organic Transformations
The structural features of this compound, including the Lewis basic nitrogen atom and the potential for halogen bonding, suggest it could be evaluated as a catalyst or co-catalyst in various organic transformations. For instance, pyridine derivatives can act as organocatalysts in acylation, silylation, and other reactions.
Despite this potential, there is no specific information available in the current body of scientific literature detailing the evaluation or application of this compound as a catalytic species for organic transformations. While the synthesis of related pyridine-N-oxides for use in catalytic oxidation reactions has been documented, similar studies involving this compound have not been reported. patsnap.com
Analytical Chemistry Applications
In the field of analytical chemistry, well-characterized chemical compounds are essential for method development and as standards for the accurate quantification of target analytes.
Development of Chromatographic Methods for Separation and Identification
The development of robust chromatographic methods is crucial for the separation and identification of halogenated pyridines, especially in the context of reaction monitoring, purity assessment, and metabolic studies. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are standard for such purposes.
A search of the available scientific literature did not retrieve any studies specifically detailing the development of chromatographic methods for the separation and identification of this compound. While general methods for the separation of halogenated compounds exist, specific optimized conditions for this particular analyte have not been published.
Standards in Quantitative Analysis
Pure, well-characterized compounds are indispensable as reference standards in quantitative analytical methods. These standards are used to calibrate instruments and validate analytical procedures, ensuring the accuracy and reliability of results. Given its availability as a commercial product with a defined purity, this compound has the potential to be used as a reference standard. cymitquimica.com
However, there are no specific mentions in the literature of this compound being used as a certified reference material or analytical standard for the quantitative analysis of itself or related compounds in any specific matrix. Its primary role appears to be that of a building block in synthetic chemistry. cymitquimica.com
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-3-iodo-2-methylpyridine with optimal yield?
A common approach involves halogenation and coupling reactions. For example, similar pyridine derivatives are synthesized via nucleophilic substitution using ethanol reflux with hydrochloric acid as a catalyst, followed by recrystallization for purification . Adjust reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of precursor and iodinating agent) to optimize yield. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR/FT-Raman : Identify functional groups (e.g., C–I stretching at ~500 cm⁻¹) and confirm substitution patterns .
- NMR : Use H NMR to resolve methyl and pyridyl protons (δ ~2.5 ppm for CH) and C NMR to assign aromatic carbons.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyridinium salts .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (Skin Irrit. 2, STOT SE 3 per GHS) .
- Ventilation : Use fume hoods to minimize inhalation risks (Target Organs: Respiratory system) .
- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services for environmentally safe disposal .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data (e.g., NMR chemical shifts or reaction mechanisms)?
Q. What computational strategies predict thermochemical properties (e.g., bond dissociation energies) for this compound?
Hybrid functionals (e.g., B3LYP with exact-exchange corrections) achieve <3 kcal/mol error in atomization energies for halogenated aromatics . Include solvent effects (e.g., PCM model for ethanol) to refine Gibbs free energy calculations.
Q. How do substituents influence supramolecular interactions in crystalline forms?
- Hydrogen bonding : The iodine atom may participate in weak X···H interactions, while methyl groups affect packing efficiency.
- Cation-π interactions : Pyridinium derivatives (e.g., protonated analogs) form layers via N–H···Cl hydrogen bonds, as seen in related structures .
Q. What are the decomposition pathways under varying thermal or photolytic conditions?
- Thermogravimetric analysis (TGA) : Monitor mass loss at >200°C to assess thermal stability.
- Photodegradation : Use UV-Vis spectroscopy to track iodine release or ring-opening reactions. For analogs, decomposition products include chlorinated fragments and pyridinol derivatives .
Q. What potential applications exist in medicinal chemistry or agrochemical research?
- Pharmacophore design : The iodine and chlorine substituents enhance lipophilicity for blood-brain barrier penetration, similar to neuroactive pyridine derivatives .
- Agrochemical intermediates : Halogenated pyridines are precursors for herbicides (e.g., via Suzuki coupling to introduce bioactive moieties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
